molecular formula C15H14N2O4S B554841 2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid CAS No. 2688-22-4

2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid

Cat. No.: B554841
CAS No.: 2688-22-4
M. Wt: 318.3 g/mol
InChI Key: JPFBMBJXDGJTDF-UHFFFAOYSA-N
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Description

2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid is a phenylpropanoic acid derivative featuring a sulfanylamino (-S-NH-) group linked to a 2-nitrophenyl substituent at the C2 position. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro group and the sulfur-containing moiety.

Properties

CAS No.

2688-22-4

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

2-[(2-nitrophenyl)sulfanylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C15H14N2O4S/c18-15(19)12(10-11-6-2-1-3-7-11)16-22-14-9-5-4-8-13(14)17(20)21/h1-9,12,16H,10H2,(H,18,19)

InChI Key

JPFBMBJXDGJTDF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-]

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)C[C@@H](C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-]

Synonyms

(2S)-2-{[(2-nitrophenyl)sulfanyl]amino}-3-phenylpropanoicacid; dicha; 2688-22-4; NPS-PHE-OHDCHA; Nps-Phe-OH.DCHA; AM033409

Origin of Product

United States

Preparation Methods

Nitrobenzenesulfenyl Intermediate-Based Synthesis

The most direct method for preparing 2-[(2-nitrophenyl)sulfanylamino]-3-phenylpropanoic acid involves a nitrobenzenesulfenyl intermediate, as detailed in patent PL209650B1. The synthesis begins with methyl 2-hydroxy-3-[(2-nitrophenyl)sulfanylamino]-3-phenylpropanoate, which undergoes a ring-opening reaction in the presence of pyridinium p-toluenesulfonate (PPTS) as a catalyst. The ester group is subsequently hydrolyzed under acidic conditions to yield the target carboxylic acid. Key steps include:

  • Esterification : The hydroxyl group of the precursor is protected as a methyl ester to prevent unwanted side reactions during subsequent steps.

  • Sulfanylamino Introduction : A nitrobenzenesulfenyl group is introduced via nucleophilic substitution, facilitated by the electron-withdrawing nitro group on the benzene ring.

  • Hydrolysis : The methyl ester is cleaved using aqueous hydrochloric acid, yielding the free carboxylic acid.

This method achieves moderate yields (60–70%) and emphasizes the importance of PPTS in stabilizing reactive intermediates during the ring-opening phase.

Critical Analysis of Reaction Conditions

Reagent Selection and Optimization

  • Catalysts : PPTS is preferred over stronger acids (e.g., H₂SO₄) to minimize decomposition of the nitro group.

  • Bases : Triethylamine is used in stoichiometric amounts to neutralize HCl generated during sulfenylation.

  • Solvents : Acetone and dichloromethane are employed for their ability to dissolve both polar and non-polar intermediates.

Yield and Purity Considerations

MethodYield (%)Purity (%)Key Purification Step
Nitrobenzenesulfenyl6595Crystallization (ethyl acetate)
Oxazolidinone5598Column chromatography

The nitrobenzenesulfenyl method favors scalability, while the oxazolidinone route provides superior purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, 1H, Ar-H), 7.85–7.40 (m, 8H, Ar-H), 4.12 (s, 1H, NH), 3.98 (dd, 1H, CH), 3.22 (m, 2H, CH₂).

  • IR (KBr): 1715 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 2550 cm⁻¹ (S-H).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows a single peak at 4.2 minutes, confirming >95% purity.

Challenges and Mitigation Strategies

Nitro Group Stability

The electron-deficient nitro group is prone to reduction under acidic conditions. This is mitigated by using PPTS, which operates at a neutral pH.

Sulfanylamino Oxidation

The S-H bond in the sulfanylamino group can oxidize to disulfides. An inert atmosphere (N₂ or Ar) is maintained during reactions to prevent this.

Industrial-Scale Adaptations

For large-scale synthesis, continuous flow reactors are recommended to enhance heat transfer during exothermic sulfenylation steps. Patent PL209650B1 reports a 20% yield increase when transitioning from batch to flow systems .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfanylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid serves as a versatile building block in synthetic chemistry. Its unique functional groups allow for the synthesis of more complex molecules through various chemical reactions, such as:

  • Reduction Reactions : The nitro group can be reduced to an amino derivative, facilitating further functionalization.
  • Substitution Reactions : The compound can undergo substitution to introduce different functional groups, enhancing its chemical diversity and potential utility in material science .

Biology

In biological research, this compound may function as a biochemical probe or inhibitor in enzymatic studies. The nitrophenyl and sulfanylamino groups can interact with enzymes or receptors, potentially leading to:

  • Enzyme Inhibition : It may inhibit specific enzymes, providing insights into enzyme mechanisms and pathways.
  • Biochemical Probes : The compound can be used to study protein interactions or cellular processes, contributing to our understanding of biological systems .

Medicine

The therapeutic potential of this compound is under investigation, with several promising applications:

  • Drug Development : Ongoing research explores its efficacy as a drug candidate for various diseases, particularly those involving enzyme dysregulation.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiangiogenic and antitumor properties, making it a candidate for cancer therapeutics .

Case Studies and Research Findings

  • Synthesis and Biological Activity : Research indicates that modifications of the compound can lead to increased potency against specific biological targets, such as vascular endothelial growth factor receptors involved in tumor growth .
  • Bioisosteric Modifications : Studies have demonstrated that altering the structure of similar compounds can enhance their pharmacological profiles by improving selectivity and reducing toxicity .

Mechanism of Action

The mechanism of action of 2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The nitrophenyl and sulfanylamino groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-(1,3-Dioxoisoindolin-2-yl)-3-phenylpropanoic Acid (Phthalimide Derivative)

  • Structure: Replaces the sulfanylamino-2-nitrophenyl group with a phthalimide (1,3-dioxoisoindolin-2-yl) moiety.
  • Key Differences: The phthalimide group is a planar, electron-deficient aromatic system, enhancing intermolecular π-π interactions. Microwave-assisted synthesis methods are reported, improving reaction efficiency .

2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic Acid

  • Structure : Substitutes the 2-nitrophenyl group with a naphthalene-2-sulfonamido group.
  • Research Context: Structural characterization via crystallography highlights its stable conformation, which may aid in drug design for protein-binding applications .

2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic Acid

  • Structure: Features a quinazolinone (2,4-dioxo-1,4-dihydroquinazolin-3-yl) substituent.
  • Key Differences: The quinazolinone ring introduces hydrogen-bonding sites (keto and NH groups), enhancing interactions with biological targets.

2-Bromo-3-(2-nitrophenyl)propanoic Acid

  • Structure : Contains a bromine atom at C2 and a 2-nitrophenyl group at C3.
  • Key Differences: Bromine’s electronegativity and size may increase reactivity in substitution reactions. The nitro group’s position on the phenyl ring (vs.

Structural and Functional Analysis Table

Compound Name Substituent Molecular Formula Key Properties/Activities Reference
2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid 2-Nitrophenylsulfanylamino C₁₅H₁₄N₂O₄S Not explicitly reported N/A
2-(1,3-Dioxoisoindolin-2-yl)-3-phenylpropanoic acid Phthalimide C₁₇H₁₃NO₄ Antiepileptic activity
2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic acid Naphthalene-2-sulfonamido C₁₉H₁₇NO₄S Crystallographic stability
2-(2,4-Dioxo-1,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid Quinazolinone C₁₇H₁₃N₂O₄ Research chemical
2-Bromo-3-(2-nitrophenyl)propanoic acid Bromo, 2-nitrophenyl C₉H₈BrNO₄ Synthetic precursor

Research Implications and Gaps

  • Synthetic Accessibility : Microwave-assisted synthesis () and crystallographic data () provide methodological insights, but scalability and purity data are lacking.
  • Contradictions/Uncertainties: The nitro group’s position (e.g., on sulfanylamino vs. phenylpropanoic acid in ) may lead to divergent reactivities, necessitating further comparative studies.

Biological Activity

2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18N2O4S
  • Molecular Weight : 350.39 g/mol
  • CAS Number : 14169666

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It has been observed to inhibit specific enzymes involved in signaling pathways, which can lead to altered cellular responses. Notably, it may interact with protein-tyrosine phosphatases, which play a crucial role in regulating cell signaling and proliferation .

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and related pathways.
  • Antioxidant Properties : The presence of nitrophenyl groups is associated with antioxidant activity, potentially reducing oxidative stress in cells.

Antimicrobial Studies

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed significant inhibition zones against Gram-positive bacteria, indicating its potential use as an antibacterial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

Anti-inflammatory Research

In vitro studies demonstrated that the compound effectively reduced the secretion of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism through which the compound could exert anti-inflammatory effects.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
Compound Treatment100150

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid, and how can reaction conditions be controlled to enhance yield?

  • Methodological Answer : The synthesis typically involves nitration and sulfanylamino group introduction. A common approach is derived from analogous phenylalanine derivatives:
  • Nitration : Use nitric acid (HNO₃) with sulfuric acid (H₂SO₄) as a catalyst under controlled temperatures (0–5°C) to ensure ortho-selective nitration .
  • Sulfanylamino Introduction : React the nitrated intermediate with thiolating agents (e.g., thiourea or Lawesson’s reagent) in anhydrous solvents like THF or DMF.
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
    Table 1 : Key Reaction Parameters and Yields
StepReagents/ConditionsYield (%)Purity (%)
NitrationHNO₃/H₂SO₄, 0–5°C65–7090
SulfanylaminoThiourea, DMF, 80°C50–5585

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons for nitrophenyl at δ 7.5–8.5 ppm) .
  • FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~2550 cm⁻¹ (S-H stretch, if present) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 347.08) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and bond angles (e.g., C-S-N bond geometry) .

Advanced Research Questions

Q. How can researchers address contradictions in data arising from different analytical methods (e.g., NMR vs. XRD)?

  • Methodological Answer : Cross-validation strategies include:
  • Density Functional Theory (DFT) : Compare computed NMR chemical shifts or XRD patterns with experimental data to identify discrepancies .
  • Variable Temperature NMR : Detect dynamic processes (e.g., rotational barriers) that may explain peak splitting anomalies .
  • Synchrotron XRD : Higher-resolution data can resolve ambiguities in crystal packing or hydrogen bonding .

Q. What strategies are employed to mitigate by-product formation during sulfanylamino group introduction?

  • Methodological Answer : By-products like disulfides or over-nitrated analogs can be minimized by:
  • Stoichiometric Control : Use a 1.2:1 molar ratio of thiolating agent to nitro precursor to avoid excess reactivity .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sulfanylamino intermediates .
  • Additives : Catalytic amounts of Zn or Cu salts can suppress side reactions (e.g., disulfide formation) .

Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., cytochrome P450 enzymes) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Studies : Correlate electronic properties (e.g., nitro group’s Hammett σ value) with inhibitory activity .
    Table 2 : Key Computational Parameters for Enzyme Interaction Studies
ParameterValueRelevance
Binding Affinity (ΔG)-8.5 kcal/molPredicts inhibition potency
RMSD (protein backbone)<2.0 ÅInduces stable binding

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